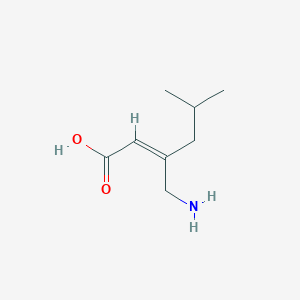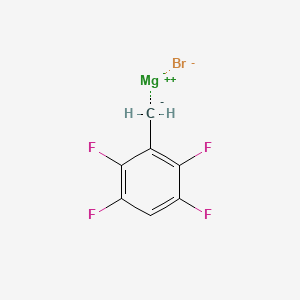
2,3,5,6-Tetrafluorobenzylmagnesium bromide, 0.25 M in Ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6-Tetrafluorobenzylmagnesium bromide, 0.25 M in Ether, is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is highly reactive and useful for forming carbon-carbon bonds. This compound is particularly valuable in the synthesis of fluorinated organic molecules, which have applications in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
2,3,5,6-Tetrafluorobenzylmagnesium bromide is typically prepared by reacting 2,3,5,6-tetrafluorobenzyl bromide with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
C7H2F4Br+Mg→C7H2F4CH2MgBr
Industrial Production Methods
On an industrial scale, the preparation of 2,3,5,6-tetrafluorobenzylmagnesium bromide follows similar principles but involves larger reactors and more stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
2,3,5,6-Tetrafluorobenzylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reagents for nucleophilic addition reactions.
Halides: Organic halides are used in substitution reactions.
Catalysts: Transition metal catalysts (e.g., palladium) are often used in coupling reactions.
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Aromatics: Result from substitution reactions.
Coupled Products: Formed from coupling reactions with electrophiles.
科学的研究の応用
2,3,5,6-Tetrafluorobenzylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex fluorinated organic molecules.
Biology: Helps in the development of fluorinated bioactive compounds.
Medicine: Contributes to the synthesis of pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Used in the production of advanced materials with unique properties, such as high thermal stability and chemical resistance.
作用機序
The mechanism of action of 2,3,5,6-tetrafluorobenzylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. This reaction forms new carbon-carbon bonds, which are crucial in organic synthesis. The molecular targets are typically carbonyl groups, halides, and other electrophilic sites.
類似化合物との比較
Similar Compounds
- 2-Bromobenzylmagnesium bromide
- 4-Methyl-2,3,5,6-tetrafluorobenzyl bromide
Uniqueness
2,3,5,6-Tetrafluorobenzylmagnesium bromide is unique due to its high reactivity and selectivity in forming carbon-carbon bonds. The presence of multiple fluorine atoms enhances its stability and reactivity compared to non-fluorinated Grignard reagents. This makes it particularly valuable in the synthesis of fluorinated compounds, which are important in various high-tech applications.
特性
分子式 |
C7H3BrF4Mg |
|---|---|
分子量 |
267.30 g/mol |
IUPAC名 |
magnesium;1,2,4,5-tetrafluoro-3-methanidylbenzene;bromide |
InChI |
InChI=1S/C7H3F4.BrH.Mg/c1-3-6(10)4(8)2-5(9)7(3)11;;/h2H,1H2;1H;/q-1;;+2/p-1 |
InChIキー |
UJBFJYISLZVPLM-UHFFFAOYSA-M |
正規SMILES |
[CH2-]C1=C(C(=CC(=C1F)F)F)F.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazole](/img/structure/B14884050.png)
![4-(chloromethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14884051.png)


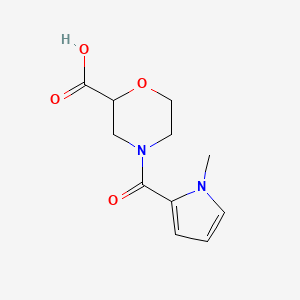
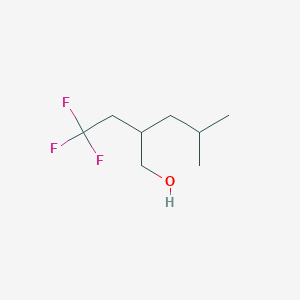

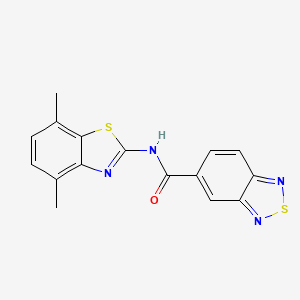
![(R,Z)-3-Amino-N-(4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)-4-(2,4,5-trifluorophenyl)but-2-enamide](/img/structure/B14884114.png)
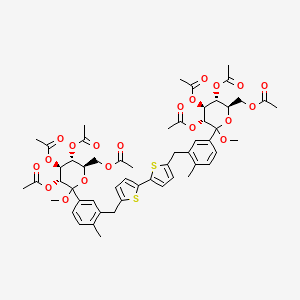

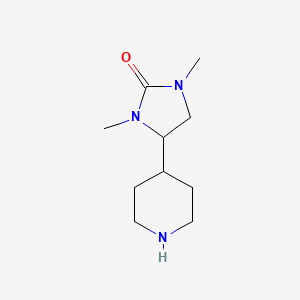
![7-Chloroisothiazolo[4,5-b]pyridine](/img/structure/B14884137.png)
